{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
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Overview
Description
{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine is a synthetic compound with a molecular formula of C10H16FN3O This compound features a pyrrolidine ring substituted with a fluoro group and a methyl group, as well as an oxazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact withDeoxyuridine 5’-triphosphate nucleotidohydrolase, mitochondrial in humans and Deoxyuridine 5’-triphosphate nucleotidohydrolase, putative in Plasmodium falciparum .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to be a versatile scaffold for novel biologically active compounds . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Pharmacokinetics
The physicochemical parameters of the compound, such as its molecular weight and chemical formula, can provide some insights into its potential pharmacokinetic properties .
Result of Action
The pyrrolidine ring, a key structural feature of this compound, is known to be a versatile scaffold for novel biologically active compounds .
Action Environment
The physicochemical properties of the compound, such as its molecular weight and chemical formula, can provide some insights into its potential stability and reactivity in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the fluoro group: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the oxazole ring: This step involves the formation of the oxazole ring, which can be synthesized via cyclization of appropriate nitrile and aldehyde precursors.
Final assembly: The final step involves coupling the pyrrolidine and oxazole moieties under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-pyrrolidinyl]methyl}-N-methyl-2-(4-methyl-1-piperidinyl)acetamide
- Other fluoro-substituted pyrrolidine derivatives
Uniqueness
{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN3O/c1-8-3-11(16-14-8)7-15-6-9(12)4-10(15)5-13-2/h3,9-10,13H,4-7H2,1-2H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYNNKAGWPTBU-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CC(CC2CNC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CN2C[C@H](C[C@H]2CNC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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